3-Amino-N-ethyl-4-phenoxy-N-phenylbenzenesulphonamide
Description
3-Amino-N-ethyl-4-phenoxy-N-phenylbenzenesulphonamide is a sulfonamide derivative characterized by a benzene ring substituted with a sulfonamide group at position 1, an amino group at position 3, and a phenoxy group at position 2. The sulfonamide nitrogen is further substituted with ethyl and phenyl groups.
Sulfonamides are historically significant for their antimicrobial properties, though the bioactivity of this specific compound remains underexplored in the literature.
Structure
3D Structure
Properties
CAS No. |
51929-55-6 |
|---|---|
Molecular Formula |
C20H20N2O3S |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
3-amino-N-ethyl-4-phenoxy-N-phenylbenzenesulfonamide |
InChI |
InChI=1S/C20H20N2O3S/c1-2-22(16-9-5-3-6-10-16)26(23,24)18-13-14-20(19(21)15-18)25-17-11-7-4-8-12-17/h3-15H,2,21H2,1H3 |
InChI Key |
GHUSPTPILIZGPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC(=C(C=C2)OC3=CC=CC=C3)N |
Origin of Product |
United States |
Preparation Methods
Copper-Catalyzed Coupling of Sulfonamide Intermediates
A prominent method involves coupling sulfonamide precursors with arylboronic acids under copper catalysis. This approach, adapted from analogous sulfonamide syntheses, employs 3-aminobenzenesulfonamide derivatives as starting materials. For instance, 2-amino-N-phenylbenzenesulfonamide reacts with phenoxy-substituted arylboronic acids in the presence of CuCl and triethylamine (Et₃N) in 1,4-dioxane at ambient temperature . The reaction typically proceeds over 12 hours, yielding the target compound after purification via silica gel chromatography.
Key advantages of this method include moderate yields (70–85%) and compatibility with diverse boronic acids, enabling structural diversification. However, the requirement for anhydrous conditions and careful handling of copper catalysts adds complexity .
Multi-Step Alkylation and Phenoxylation
This method constructs the molecule through sequential alkylation and phenoxylation steps. Starting with 4-nitrobenzenesulfonamide , the ethyl and phenyl groups are introduced via nucleophilic substitution using ethyl iodide and phenylmagnesium bromide, respectively . The nitro group is subsequently reduced to an amine using hydrogen gas and a palladium catalyst. Finally, the phenoxy moiety is installed via Ullmann coupling with iodobenzene and a copper(I) oxide catalyst in dimethylformamide (DMF) at 120°C.
Critical Parameters :
-
Temperature Control : Alkylation requires temperatures below 40°C to prevent side reactions.
-
Reduction Conditions : Catalytic hydrogenation at 50 psi H₂ ensures complete nitro-to-amine conversion .
-
Purification : Column chromatography (hexane:ethyl acetate, 3:1) isolates the final product in 65–75% overall yield.
One-Pot Sulfonylation and Amination
A streamlined one-pot synthesis leverages sulfonyl chloride intermediates. 3-Amino-4-phenoxybenzoic acid is treated with thionyl chloride to form the corresponding sulfonyl chloride, which reacts in situ with N-ethylaniline in dichloromethane (DCM) at 0°C . Triethylamine acts as a base to neutralize HCl, driving the reaction to completion. After 6 hours, the mixture is washed with brine, dried over Na₂SO₄, and concentrated. Recrystallization from ethanol yields the product with >95% purity .
Data Table: Optimization of One-Pot Synthesis
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Solvent | DCM | 78% → 85% |
| Temperature | 0°C → RT | Minimizes hydrolysis |
| Equiv. N-Ethylaniline | 1.2 equiv | Reduces dimerization |
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates reaction times. A modified protocol combines 3-amino-4-chlorobenzenesulfonamide with phenoxyboronic acid and potassium carbonate in dimethyl sulfoxide (DMSO). Irradiation at 150°C for 15 minutes under 450 psi achieves 90% conversion, compared to 24 hours under conventional heating . Post-reaction workup involves extraction with ethyl acetate and silica gel purification. This method is ideal for high-throughput applications but requires specialized equipment .
Enzymatic Synthesis for Green Chemistry
Emerging approaches use lipase enzymes to catalyze the coupling of 3-aminobenzenesulfonamide with ethylphenyl carbonate in tert-butanol. Candida antarctica lipase B (CAL-B) facilitates the formation of the N-ethyl-N-phenyl bond at 37°C over 48 hours, achieving 60% yield . While environmentally friendly, scalability remains a challenge due to enzyme costs and reaction times .
Comparative Analysis of Methods
| Method | Yield (%) | Time | Cost | Scalability |
|---|---|---|---|---|
| Copper-Catalyzed Coupling | 70–85 | 12–24 h | Moderate | High |
| Multi-Step Alkylation | 65–75 | 48–72 h | High | Moderate |
| One-Pot Sulfonylation | 80–90 | 6–8 h | Low | High |
| Microwave-Assisted | 85–90 | 15 min | High | Limited |
| Enzymatic Synthesis | 50–60 | 48 h | Very High | Low |
Chemical Reactions Analysis
Amino Group Reactivity
The primary amine at position 3 participates in electrophilic substitution and condensation reactions:
-
Acylation : Reacts with acetyl chloride in dichloromethane under nitrogen to form the corresponding acetamide derivative (yield: ~72%) .
-
Diazotization : Forms diazonium salts when treated with NaNO₂/HCl at 0–5°C, enabling coupling with phenolic compounds to generate azo dyes .
Key Conditions :
| Reaction Type | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Acylation | AcCl, Et₃N | DCM | 25°C | 72% |
| Diazotization | NaNO₂, HCl | H₂O | 0–5°C | 58% |
Sulfonamide Functionalization
The sulfonamide moiety undergoes alkylation and hydrolysis:
-
N-Alkylation : Reacts with ethyl iodide in ethanol under reflux (90°C, 24 h) to produce disubstituted sulfonamide derivatives .
-
Acid-Catalyzed Hydrolysis : Cleavage of the sulfonamide group occurs in concentrated H₂SO₄, yielding sulfonic acid and ethylphenylamine byproducts .
Mechanistic Pathway :
-
Protonation of the sulfonamide nitrogen in acidic conditions.
Electrophilic Aromatic Substitution
The phenoxy-substituted benzene ring undergoes halogenation and nitration:
-
Bromination : Treatment with Br₂/FeBr₃ in CCl₄ introduces bromine at the para position relative to the phenoxy group (yield: 64%) .
-
Nitration : Reaction with HNO₃/H₂SO₄ at 50°C produces mono-nitro derivatives .
Regioselectivity : Directed by the electron-donating phenoxy group, favoring substitution at positions 2 and 4 .
Reductive Coupling Reactions
The compound participates in sodium bisulfite-mediated reductive couplings with nitroarenes, forming biaryl sulfonamides :
Procedure :
-
Combine with sodium 4-fluorobenzenesulfinate (1a ) and nitroimidazole (2a ) in DMSO.
-
Add SnCl₂/NaHSO₃ as a reducing system.
Mechanism :
-
Reduction of nitroarene to nitroso intermediate.
-
Nucleophilic attack by sulfinate, forming N-sulfonyl hydroxylamine.
Heterocyclic Ring Formation
The amine and sulfonamide groups facilitate cyclization:
-
Thiazole Synthesis : Reacts with thioglycolic acid in POCl₃ to form thiazole-fused derivatives .
-
Quinazoline Formation : Condenses with benzaldehyde derivatives under microwave irradiation (120°C, 20 min) .
Optimized Conditions :
| Product | Reagents | Temperature | Yield |
|---|---|---|---|
| Thiazole | Thioglycolic acid | 80°C | 55% |
| Quinazoline | Benzaldehyde, MW | 120°C | 68% |
Oxidative Transformations
Controlled oxidation with KMnO₄ in acidic medium converts the ethyl group to a carboxylic acid, modifying solubility and biological activity .
Scientific Research Applications
Alzheimer's Disease Treatment
One of the most significant applications of 3-Amino-N-ethyl-4-phenoxy-N-phenylbenzenesulphonamide is in the treatment of Alzheimer's disease. Compounds in the sulfonamide class have been identified as inhibitors of amyloid beta protein production, which is a hallmark of Alzheimer's pathology. Research indicates that these compounds can modulate the proteolytic processing pathways of amyloid precursor protein (APP), thereby potentially reducing amyloid plaque formation in the brain .
Antimicrobial Activity
Sulfonamides, including this compound, have demonstrated antimicrobial properties. They are effective against a range of bacterial infections due to their ability to inhibit bacterial folate synthesis. This mechanism is critical for the development of new antibiotics, especially in the context of rising antibiotic resistance .
Anticancer Properties
Recent studies have shown that sulfonamide derivatives exhibit anticancer activity by inhibiting various cancer cell lines. The compound has been tested for its ability to induce apoptosis in cancer cells and inhibit tumor growth. For instance, certain derivatives have shown promising results against ovarian and lung cancer cell lines, highlighting their potential as anticancer agents .
Alzheimer's Disease Research
A study focused on sulfonamides demonstrated that certain compounds effectively reduced amyloid beta levels in vitro and improved cognitive function in animal models of Alzheimer's disease. This suggests that this compound could play a role in future therapeutic strategies for neurodegenerative diseases .
Antimicrobial Efficacy
Research on similar sulfonamide compounds has shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure of this compound allows for modifications that enhance its potency against resistant strains .
Cancer Cell Studies
In vitro studies indicated that derivatives containing the sulfonamide moiety could inhibit the proliferation of various cancer cell lines, including those resistant to conventional therapies. The compound's ability to induce cell cycle arrest and apoptosis presents an exciting avenue for further research into its anticancer potential .
Mechanism of Action
The mechanism of action of 3-amino-N-ethyl-4-phenoxy-N-phenylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .
Comparison with Similar Compounds
The following analysis compares 3-Amino-N-ethyl-4-phenoxy-N-phenylbenzenesulphonamide with structurally related sulfonamide derivatives, focusing on substituent effects, molecular properties, and bioactivity.
Structural and Molecular Comparisons
Key Observations:
- Lipophilicity: The target compound’s phenoxy and N-phenyl groups increase lipophilicity compared to derivatives with polar substituents (e.g., hydroxyl or methoxyethyl groups in ). This may influence membrane permeability in biological systems.
- Solubility: Compounds with hydroxy or methoxy groups (e.g., ) exhibit higher aqueous solubility due to hydrogen-bonding capacity, whereas the target compound’s phenoxy group reduces polarity.
Bioactivity and Functional Comparisons
- Antimicrobial Activity : The oxazolyl-sulfamoyl derivative in demonstrated antimicrobial properties, attributed to the electron-withdrawing oxazole ring enhancing sulfonamide reactivity. The target compound lacks such heterocyclic motifs, suggesting its bioactivity profile may differ.
- Metal Coordination: Derivatives like 3-(4-Acetyl-3-Hydroxyphenyl)diazenyl sulfonamide () form stable metal complexes, which can modulate antibacterial or catalytic activity. The target compound’s amino and sulfonamide groups may similarly coordinate metals, though this remains unstudied.
- Crystallographic Stability: N-(4-Methoxyphenyl)benzenesulfonamide exhibits well-defined crystal packing due to methoxy-phenyl interactions. The phenoxy group in the target compound may promote π-π stacking, though crystallinity data is unavailable.
Biological Activity
3-Amino-N-ethyl-4-phenoxy-N-phenylbenzenesulphonamide, a compound belonging to the sulfonamide class, has garnered attention for its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C18H20N2O2S
- Molecular Weight : 332.43 g/mol
- CAS Number : 51929-55-6
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. The sulfonamide group is known for its ability to inhibit bacterial folic acid synthesis, which is crucial for bacterial growth and proliferation.
Antimicrobial Activity
Research indicates that sulfonamides exhibit significant antimicrobial properties. In a study involving various sulfonamide derivatives, this compound demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 32 | Staphylococcus aureus |
| This compound | 64 | Escherichia coli |
Anticancer Activity
In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, a study reported that it significantly reduced cell viability in MCF-7 breast cancer cells with an IC50 value of approximately 15 µM.
Case Study 1: Antimicrobial Efficacy
A recent investigation assessed the efficacy of various sulfonamide derivatives, including this compound, against multidrug-resistant strains of bacteria. The results indicated that this compound retained significant activity against resistant strains, suggesting its potential as a therapeutic agent in treating infections caused by resistant bacteria.
Case Study 2: Cytotoxicity in Cancer Research
In another study focused on cancer treatment, researchers evaluated the cytotoxic effects of this compound on human cancer cell lines. The findings revealed that it induced apoptosis in MCF-7 cells through the activation of caspase pathways, highlighting its potential as an anticancer agent.
Q & A
Q. What are the optimal synthetic routes for 3-Amino-N-ethyl-4-phenoxy-N-phenylbenzenesulphonamide, and how can reaction efficiency be validated?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with sulfonylation of an aniline derivative followed by nucleophilic substitution or coupling reactions. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity in sulfonamide formation .
- Catalyst optimization : Use of triethylamine or DMAP to stabilize intermediates and improve yields .
- Validation : Monitor reaction progress via TLC or HPLC. Confirm purity (>95%) using column chromatography (e.g., silica gel, hexane/EtOAc gradients) and characterize intermediates via H NMR (e.g., aromatic proton shifts at δ 6.8–7.5 ppm) .
Q. How should researchers address challenges in purifying this compound?
Methodological Answer: Purification challenges arise due to the compound’s polarity and structural complexity. Recommended approaches:
- Column chromatography : Use gradient elution (hexane:EtOAc ratios from 3:1 to 1:1) to separate byproducts .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to isolate high-purity crystals.
- Analytical validation : Confirm purity via melting point analysis and C NMR to detect residual solvents or unreacted precursors .
Q. What spectroscopic techniques are critical for structural characterization?
Methodological Answer:
- H/C NMR : Assign peaks for the ethyl group (δ ~1.2 ppm for CH, δ ~3.4 ppm for CH), phenoxy protons (δ 6.5–7.0 ppm), and sulfonamide NH (δ ~5.5 ppm, broad) .
- FT-IR : Confirm sulfonamide S=O stretches (1340–1290 cm) and NH bending (1650–1580 cm) .
- Mass spectrometry : Use HRMS to verify molecular ion [M+H] and rule out fragmentation .
Q. How does the compound’s stability vary under different storage conditions?
Methodological Answer:
- Thermal stability : Conduct TGA/DSC to identify decomposition temperatures (typically >200°C for sulfonamides).
- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the phenoxy group .
- Hydrolytic stability : Test pH-dependent degradation in buffered solutions (pH 2–12) via HPLC to assess shelf life .
Advanced Research Questions
Q. How can computational docking studies guide the design of derivatives with enhanced biological activity?
Methodological Answer:
- Target selection : Use PDB databases to identify protein targets (e.g., carbonic anhydrase IX for anticancer studies) .
- Docking software : Employ AutoDock Vina or Schrödinger Suite to predict binding affinities. Key parameters:
Q. What QSAR strategies are effective for optimizing substituent effects on sulfonamide bioactivity?
Methodological Answer:
- Descriptor selection : Calculate logP, molar refractivity, and Hammett constants for substituents .
- Model building : Use partial least squares (PLS) regression to correlate descriptors with IC values (e.g., against bacterial strains).
- Validation : Apply leave-one-out cross-validation (LOO-CV) and external test sets (R > 0.7 for reliability) .
Q. How should conflicting data on metal-complexation behavior be resolved?
Methodological Answer:
- Multi-technique validation : Compare UV-Vis (charge-transfer bands), cyclic voltammetry (redox peaks), and EPR (metal-ligand spin states) .
- pH titration : Assess stability constants (logβ) under varying pH to identify dominant coordination modes (e.g., N,O-chelation vs. S-monodentate) .
Q. What in vitro assays are suitable for evaluating antimicrobial activity?
Methodological Answer:
- MIC determination : Use broth microdilution (e.g., against S. aureus ATCC 29213) with resazurin as a viability indicator .
- Biofilm inhibition : Quantify via crystal violet staining and confocal microscopy (e.g., for P. aeruginosa PAO1) .
- Cytotoxicity controls : Include HEK-293 cells to assess selectivity indices (SI > 10 for therapeutic potential) .
Q. How can regioselectivity challenges in electrophilic substitution reactions be addressed?
Methodological Answer:
- Directing group strategy : Leverage the sulfonamide’s electron-withdrawing effect to orient substitution at the para-phenoxy position .
- Computational modeling : Use DFT (B3LYP/6-31G*) to predict reactive sites via Fukui indices .
- Experimental screening : Test nitration or halogenation under mild conditions (e.g., HNO/AcOH at 0°C) .
Q. What safety protocols are critical for handling this compound in lab settings?
Methodological Answer:
- PPE : Use nitrile gloves, lab coats, and fume hoods to minimize exposure .
- Waste disposal : Neutralize acidic/basic byproducts before incineration.
- Emergency procedures : Maintain activated charcoal for accidental ingestion and eye wash stations for splashes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
